Phenyl 3,5-dimethoxyphenylcarbamate
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Overview
Description
Phenyl (3,5-Dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a phenyl group and a 3,5-dimethoxyphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (3,5-Dimethoxyphenyl)carbamate typically involves the reaction of 3,5-dimethoxyaniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dimethoxyaniline+Phenyl chloroformate→Phenyl (3,5-Dimethoxyphenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl (3,5-Dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl and 3,5-dimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl (3,5-Dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl (3,5-Dimethoxyphenyl)carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The presence of the carbamate group allows it to form covalent bonds with active sites of enzymes, leading to inhibition. The methoxy groups can also interact with various molecular targets, affecting their function.
Comparison with Similar Compounds
Phenyl (3,5-Dimethoxyphenyl)carbamate can be compared with other carbamates, such as:
Phenyl carbamate: Lacks the methoxy groups, resulting in different chemical and biological properties.
3,4-Dimethoxyphenyl carbamate: Similar structure but with methoxy groups at different positions, leading to variations in reactivity and activity.
N-Methylcarbamate: Contains a methyl group on the nitrogen, affecting its chemical behavior and applications.
The uniqueness of Phenyl (3,5-Dimethoxyphenyl)carbamate lies in the specific positioning of the methoxy groups, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
phenyl N-(3,5-dimethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-13-8-11(9-14(10-13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLUWZHUTNUJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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